2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid
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Overview
Description
The compound “2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid” is a chemical substance with the molecular formula C18H24N2O4 . It is used for proteomics research . The CAS Number of this compound is 925610-04-4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18N2O4/c1-11(2)16(21)19-12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24) . This code provides a detailed description of the molecule’s structure, including the types and connectivity of atoms.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 332.4 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Chemical Fixation of CO2 with Aniline Derivatives
One application of aniline derivatives, closely related to the chemical structure , is in the chemical fixation of CO2. This process represents an environmentally friendly approach to utilize carbon dioxide (CO2) as a feedstock in organic synthesis, providing access to value-added chemicals. The cyclization of aniline derivatives with CO2 to produce functionalized azoles is particularly noteworthy. Such methodologies offer an attractive route for the synthesis of important natural and biologically active azole derivatives, highlighting a novel and interesting approach to chemical synthesis from an economic and environmental perspective (Vessally et al., 2017).
Anticancer Applications of Cinnamic Acid Derivatives
Cinnamic acid derivatives, which share functional group similarities with the compound of interest, have been extensively researched for their anticancer properties. These compounds, thanks to their 3-phenyl acrylic acid functionality, have been explored as both traditional and synthetic antitumor agents. The review by De et al. (2011) emphasizes the potential of cinnamic acid derivatives in medicinal research, underscoring their underutilized status despite a rich medicinal tradition. This highlights the ongoing interest and potential in exploring such compounds for therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Biotechnological Production from Lactic Acid
Another relevant application lies in the biotechnological production of chemicals from lactic acid. Lactic acid, derived from biomass, serves as a precursor for a variety of chemicals through chemical and biotechnological routes. This includes the synthesis of biodegradable polymers and the production of valuable chemicals such as pyruvic acid and acrylic acid. The exploration of lactic acid as a feedstock for green chemistry highlights its potential as a renewable resource for the synthesis of diverse chemicals, aligning with sustainable development goals (Gao, Ma, & Xu, 2011).
Applications in Biomedical Field
In the biomedical field, acrylic acid plasma polymerization demonstrates significant potential. The creation of thin films with carboxylic acid functional groups through plasma polymerization of acrylic acid offers promising applications in tissue regeneration and biomolecule immobilization. Such coatings are attractive for their ability to improve cell growth, proliferation, and differentiation, underscoring the versatility of acrylic acid derivatives in creating bio-compatible surfaces for medical applications (Bitar et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[[3-(2-methylpropanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-11(2)16(21)19-12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h5-7,10-11,14-15H,3-4,8-9H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZYHOUDUFRKGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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